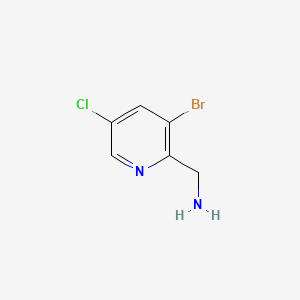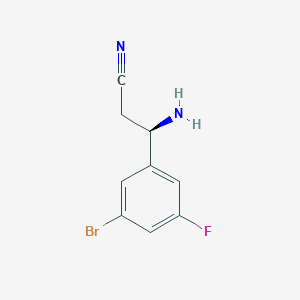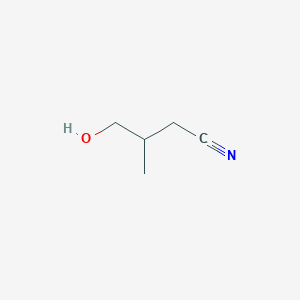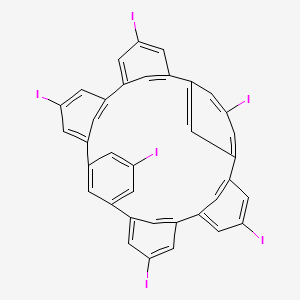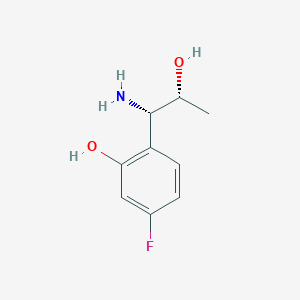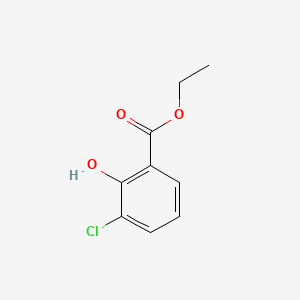
(R)-1-(3-Bromo-5-fluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, along with an amine group attached to the propyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 3-fluoroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position.
Reduction: The resulting 3-bromo-5-fluoroacetophenone is then reduced to the corresponding alcohol.
Amination: The alcohol is converted to the amine through a substitution reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Bromo-4-fluorophenyl)propan-1-amine: Similar structure but with the fluorine atom at the 4-position.
®-1-(3-Bromo-5-chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromo-5-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in ®-1-(3-Bromo-5-fluorophenyl)propan-1-amine can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
Clave InChI |
WFGZEDKDVSOQAS-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canónico |
CCC(C1=CC(=CC(=C1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)
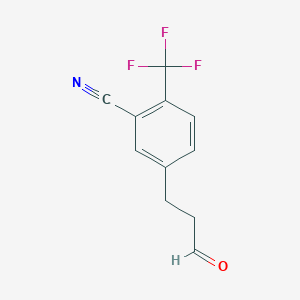


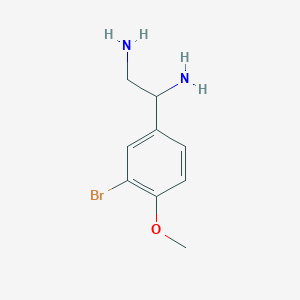
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
